
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine
Overview
Description
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine: is a heterocyclic aromatic compound that features a pyridine ring substituted with bromine, fluorine, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated pyridine derivative with a difluorophenyl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene, and the reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.
Oxidation Products: N-oxides are the primary products of oxidation reactions.
Reduction Products: Amines are the major products of reduction reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Probes: It is used in the design of probes for studying biological pathways and mechanisms.
Industry:
Mechanism of Action
The mechanism by which 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it is designed to bind to and modulate the activity of enzymes or receptors involved in disease pathways . The compound’s fluorine atoms enhance its binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
- 5-Bromo-2-fluoropyridine
- 6-(2,4-Difluorophenyl)pyridin-2-amine
- 5-Bromo-6-fluoropyridin-2-amine
Comparison:
- 5-Bromo-2-fluoropyridine: Lacks the additional fluorine atom on the phenyl ring, which may reduce its binding affinity and selectivity in biological applications .
- 6-(2,4-Difluorophenyl)pyridin-2-amine: Lacks the bromine atom, which may affect its reactivity in substitution reactions .
- 5-Bromo-6-fluoropyridin-2-amine: Lacks the second fluorine atom on the phenyl ring, which may influence its electronic properties and reactivity .
The unique combination of bromine and difluorophenyl groups in 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine makes it a versatile compound with distinct chemical and biological properties .
Biological Activity
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
This compound features specific halogen substitutions that influence its reactivity and biological interactions. The presence of bromine and difluorophenyl groups enhances its potential as a versatile compound in medicinal chemistry.
Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
This compound | E. coli | 80.05% |
This compound | S. aureus | 79.78% |
These results suggest that the compound may be a promising candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It was found to exhibit cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HuH-7 cells. The compound induced G2/M phase arrest and apoptosis in these cells, indicating its potential as an anticancer therapeutic.
Case Study: HepG2 Cell Line
A study reported the following findings regarding the compound's effects on HepG2 cells:
Concentration (µM) | % Cell Viability |
---|---|
0 | 100% |
10 | 55.05% |
20 | 30.51% |
At a concentration of 10 µM, the compound reduced cell viability significantly, demonstrating its potency as an anticancer agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It effectively suppressed COX-2 activity in vitro, which is crucial for inflammation processes.
Compound | COX-2 Inhibition (IC50) |
---|---|
This compound | 0.04 ± 0.01 µmol |
This level of inhibition is comparable to standard anti-inflammatory drugs like celecoxib .
The mechanisms through which this compound exerts its biological effects involve several biochemical pathways:
- Antimicrobial Action : The compound likely disrupts bacterial cell walls or inhibits essential enzymes.
- Anticancer Mechanism : It induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Anti-inflammatory Pathway : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by coupling with 2,4-difluorophenyl groups. Key steps include:
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Bromination : Use NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) to ensure regioselective bromination at the 5-position of the pyridine ring.
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Coupling : Employ Suzuki-Miyaura cross-coupling with a 2,4-difluorophenyl boronic acid/pinacol ester, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture (80°C, 12–24 hours).
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Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity.
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Optimization : Microwave-assisted synthesis (100–120°C, 30–60 min) or continuous flow chemistry can enhance reaction efficiency and reproducibility .
Parameter Traditional Method Advanced Method Reaction Time 12–24 hours 30–60 minutes (microwave) Catalyst Pd(PPh₃)₄ Pd nanoparticles Yield Range 50–70% 75–90% Purity Post-Purification ≥95% ≥98%
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how can data interpretation resolve structural ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The amine proton (NH₂) appears as a broad singlet at δ 5.5–6.0 ppm, while aromatic protons split into distinct multiplets due to fluorine coupling (²JHF ≈ 20 Hz).
- X-ray Crystallography : Resolves regiochemistry of bromine and fluorine substituents. For example, a similar compound (6-bromo-N-(6-bromopyridin-2-yl)pyridin-2-amine) confirmed bond angles and torsion angles via single-crystal analysis .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 315.0 (calculated for C₁₁H₇BrF₂N₂).
- IR Spectroscopy : NH₂ stretching (3350–3450 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹).
- Conflict Resolution : Discrepancies in substituent positions (e.g., bromine vs. fluorine orientation) can be resolved by comparing experimental data with DFT-calculated NMR chemical shifts .
Advanced Research Questions
Q. How does the electronic and steric environment of the 2,4-difluorophenyl substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The 2,4-difluorophenyl group exerts both electronic and steric effects:
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Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings.
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Steric Effects : The ortho-fluorine creates steric hindrance, favoring para-selectivity in subsequent reactions.
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Comparative Analysis : Analogous compounds (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine) show that electron-deficient aryl groups accelerate coupling rates by stabilizing transition states .
Substituent Reactivity in Suzuki Coupling Observed Selectivity 2,4-Difluorophenyl High (k = 0.15 min⁻¹) Para-dominant Phenyl Moderate (k = 0.08 min⁻¹) Mixed ortho/para 4-Trifluoromethylphenyl Very High (k = 0.22 min⁻¹) Meta-dominant
Q. What computational methods can predict the binding affinity of this compound to biological targets, and how should molecular docking parameters be optimized?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate ligand-receptor interactions, focusing on halogen bonding between bromine and protein backbone carbonyls.
- Molecular Dynamics (MD) : Use AMBER or GROMACS to assess binding stability over 100 ns trajectories. Solvation models (TIP3P) improve accuracy.
- Docking Software (AutoDock Vina) : Optimize grid box dimensions to encompass the active site (e.g., 25 ų for kinase targets). Set exhaustiveness to 20–50 for rigorous sampling.
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays. For example, a similar brominated pyridine derivative showed a correlation coefficient (R²) of 0.89 between predicted and observed affinities .
Q. How can researchers address contradictions in reported synthetic yields of this compound, and what experimental controls ensure reproducibility?
- Methodological Answer :
- Root Cause Analysis : Variability often stems from impurities in boronic acids or moisture-sensitive catalysts. Conduct Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O).
- Control Experiments :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), and XPhos-Pd-G3 to identify optimal systems.
- Temperature Gradients : Perform reactions at 70°C, 80°C, and 90°C to map yield vs. temperature.
- Additives : Evaluate the impact of TBAB (tetrabutylammonium bromide) on phase transfer in biphasic systems.
- Reproducibility Protocol : Publish detailed reaction logs (e.g., exact stoichiometry, degassing time) and share raw NMR/FID files via open-access platforms .
Properties
IUPAC Name |
5-bromo-6-(2,4-difluorophenyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2/c12-8-3-4-10(15)16-11(8)7-2-1-6(13)5-9(7)14/h1-5H,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHWDMBPJWESK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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